molecular formula C24H24F3N B15186115 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- CAS No. 91306-79-5

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B15186115
CAS No.: 91306-79-5
M. Wt: 383.4 g/mol
InChI Key: WEXLFTYBUPHQAK-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a cyclohexylphenyl group at the 2-position, a methyl group at the 5-position, and a trifluoromethylphenyl group at the 1-position. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-cyclohexylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-(trifluoromethyl)phenyl)-
  • 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
  • 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(4-(trifluoromethyl)phenyl)-

Uniqueness: 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)- is unique due to the specific combination of substituents on the pyrrole ring. The presence of both cyclohexylphenyl and trifluoromethylphenyl groups imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91306-79-5

Molecular Formula

C24H24F3N

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole

InChI

InChI=1S/C24H24F3N/c1-17-10-15-23(28(17)22-9-5-8-21(16-22)24(25,26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h5,8-16,18H,2-4,6-7H2,1H3

InChI Key

WEXLFTYBUPHQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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